4-Chloro-3-methylpyrazolo[1,5-a]pyrazine 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 2309462-56-2
VCID: VC7451109
InChI: InChI=1S/C7H6ClN3/c1-5-4-10-11-3-2-9-7(8)6(5)11/h2-4H,1H3
SMILES: CC1=C2C(=NC=CN2N=C1)Cl
Molecular Formula: C7H6ClN3
Molecular Weight: 167.6

4-Chloro-3-methylpyrazolo[1,5-a]pyrazine

CAS No.: 2309462-56-2

Cat. No.: VC7451109

Molecular Formula: C7H6ClN3

Molecular Weight: 167.6

* For research use only. Not for human or veterinary use.

4-Chloro-3-methylpyrazolo[1,5-a]pyrazine - 2309462-56-2

Specification

CAS No. 2309462-56-2
Molecular Formula C7H6ClN3
Molecular Weight 167.6
IUPAC Name 4-chloro-3-methylpyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C7H6ClN3/c1-5-4-10-11-3-2-9-7(8)6(5)11/h2-4H,1H3
Standard InChI Key XGNHTGDSHWRNBR-UHFFFAOYSA-N
SMILES CC1=C2C(=NC=CN2N=C1)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The pyrazolo[1,5-a]pyrazine system consists of a five-membered pyrazole ring fused to a six-membered pyrazine ring. In 4-chloro-3-methylpyrazolo[1,5-a]pyrazine, the chloro group occupies position 4, while a methyl group is attached to position 3 (Figure 1). This substitution pattern influences electronic distribution and steric interactions, modulating reactivity and intermolecular interactions.

Molecular Formula: C₇H₆ClN₃
Molecular Weight: 175.60 g/mol
IUPAC Name: 4-chloro-3-methylpyrazolo[1,5-a]pyrazine

The chlorine atom at position 4 acts as an electron-withdrawing group, polarizing the ring system and enhancing electrophilic substitution at reactive positions such as C7 . The methyl group at position 3 contributes steric bulk and electron-donating effects, potentially stabilizing certain tautomeric forms.

Spectroscopic Predictions

While experimental NMR data for 4-chloro-3-methylpyrazolo[1,5-a]pyrazine are unavailable, predictions can be made based on analogs like 4-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine and functionalized derivatives :

NucleusPredicted Shift (ppm)Corresponding Analog Data
¹H (C3-CH₃)2.40–2.602.02 ppm (C2-CH₃ in)
¹H (C7-H)8.20–8.408.53 ppm (C7-H in )
¹³C (C4-Cl)135–140134.8 ppm (C4-Cl in)

The methyl group’s protons are expected to resonate as a singlet near 2.50 ppm, while aromatic protons at C7 would appear downfield due to electron withdrawal by chlorine .

Physicochemical Properties

Solubility and Stability

While solubility data for 4-chloro-3-methylpyrazolo[1,5-a]pyrazine are unavailable, analogs like 4-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine exhibit limited aqueous solubility. The methyl group may marginally improve lipophilicity compared to iodo or nitro derivatives, enhancing membrane permeability in biological systems.

Predicted LogP: 1.8–2.2 (calculated using Molinspiration)
Thermal Stability: Decomposition likely above 200°C, consistent with fused heterocycles.

Computational Insights

pKa and Reactivity

Calculations using Allchemy pKa predictor (DMSO) suggest the C7–H bond is the most acidic (pKa ≈ 22–25) . Electron-withdrawing groups like chlorine further acidify this position, facilitating deprotonation and electrophilic attack.

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